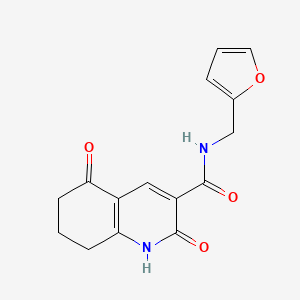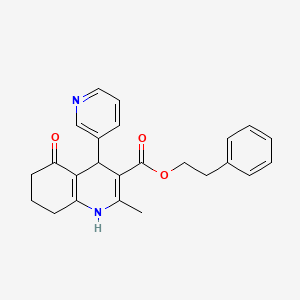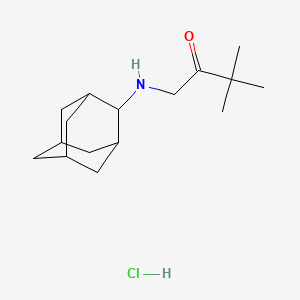![molecular formula C18H19NO3 B5149430 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5149430.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is a complex organic compound that features a methoxy-substituted benzodioxole ring fused with an indane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Methoxy Substitution: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Indane Formation: The indane structure is formed through cyclization reactions, often involving Friedel-Crafts acylation followed by reduction.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups.
Reduction: Reduction reactions can target the benzodioxole ring and the indane structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with various molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the indane structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but with different functional groups.
Substituted Methylenedioxyphenethylamines: Retain the methylenedioxyphenyl ring but have different substituents.
Uniqueness
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is unique due to its combination of the methoxy-substituted benzodioxole ring with the indane structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-16-7-12(8-17-18(16)22-11-21-17)10-19-15-6-5-13-3-2-4-14(13)9-15/h5-9,19H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJITEISYQLICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(2,5-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5149360.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)

![N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5149385.png)


![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride](/img/structure/B5149400.png)
![(3R,4R)-1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol](/img/structure/B5149403.png)
methanone](/img/structure/B5149411.png)
![2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5149415.png)
![[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B5149418.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149423.png)
